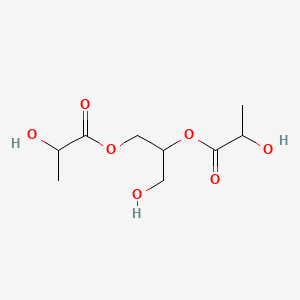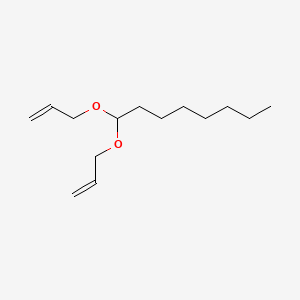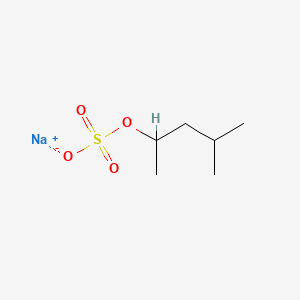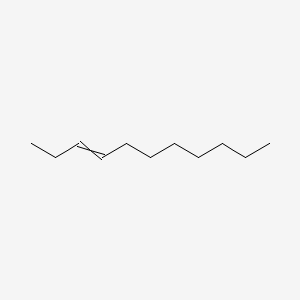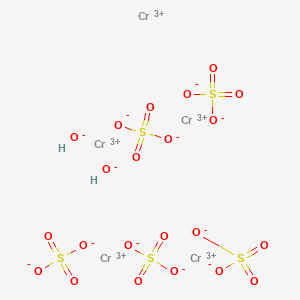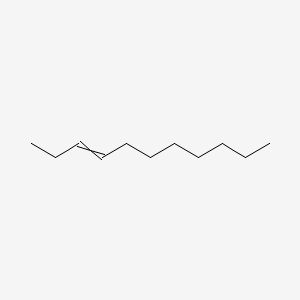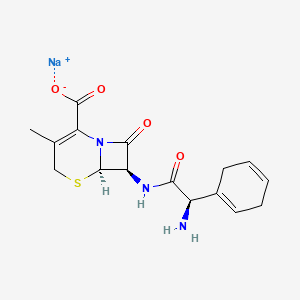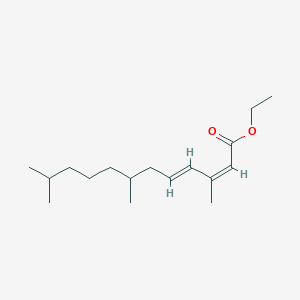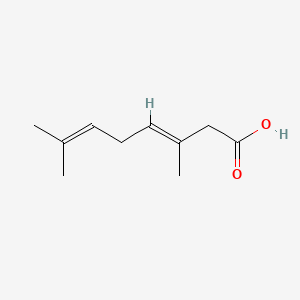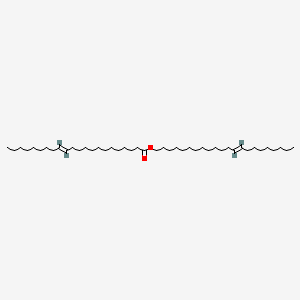
Docos-13-enyl docos-13-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docos-13-enyl docos-13-enoate: is a long-chain fatty acid ester, specifically an ester of docosenoic acid. This compound is characterized by its long hydrocarbon chains and the presence of a double bond at the 13th carbon position in both the alcohol and acid components. It is a colorless or pale yellow liquid with a sweet floral aroma, commonly used in various industries due to its pleasant odor and emulsifying properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Docos-13-enyl docos-13-enoate can be synthesized through the esterification of docosenoic acid with docos-13-enol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Docos-13-enyl docos-13-enoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol and acid.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols, acids.
Substitution: Amides, different esters.
Wissenschaftliche Forschungsanwendungen
Docos-13-enyl docos-13-enoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized as an emulsifier and surfactant in personal care products, and as a flavoring agent in the food industry
Wirkmechanismus
The mechanism of action of docos-13-enyl docos-13-enoate involves its interaction with cell membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl docos-13-enoate: Similar in structure but with an ethyl group instead of a docos-13-enyl group.
Docos-13-enyl docos-13-enoate: Another ester of docosenoic acid with similar properties.
Uniqueness: this compound is unique due to its long hydrocarbon chains and the presence of double bonds at specific positions, which confer distinct physical and chemical properties. Its ability to act as an emulsifier and its pleasant aroma make it valuable in various industrial applications .
Eigenschaften
CAS-Nummer |
84605-12-9 |
|---|---|
Molekularformel |
C44H84O2 |
Molekulargewicht |
645.1 g/mol |
IUPAC-Name |
[(E)-docos-13-enyl] (E)-docos-13-enoate |
InChI |
InChI=1S/C44H84O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-46-44(45)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-43H2,1-2H3/b19-17+,20-18+ |
InChI-Schlüssel |
BZUVPTAFNJMPEZ-XPWSMXQVSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCCOC(=O)CCCCCCCCCCC/C=C/CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


